molecular formula C8H8N2O2 B13239568 methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No.: B13239568
M. Wt: 164.16 g/mol
InChI Key: JZPOZBNFUCYFSO-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne moiety, where nucleophiles like amines or thiols can add to the triple bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid
  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • 1-methyl-1H-pyrazole-3-carboxamide

Comparison: Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is unique due to the presence of the ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by a pyrazole ring, an alkyne moiety, and an ester functional group. The molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 164.16 g/mol. The presence of the pyrazole ring is significant as it is often associated with diverse biological activities.

The mechanism of action for this compound involves its ability to interact with specific biological targets, including enzymes and receptors. This compound may inhibit enzymatic activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic processes. The precise pathways through which these interactions occur are still under investigation but are believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study reported that certain pyrazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could make it beneficial for treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (e.g., E. coli),
AnticancerInduction of apoptosis in cancer cell lines ,
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of various pyrazole derivatives against common pathogens. This compound showed significant inhibition against Gram-positive bacteria, indicating its potential application in treating infections caused by resistant strains .
  • Cancer Research : In a comparative study on pyrazole derivatives' cytotoxic effects on breast cancer cells, this compound was found to significantly reduce cell viability in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 3-(1-methylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H8N2O2/c1-10-6-5-7(9-10)3-4-8(11)12-2/h5-6H,1-2H3

InChI Key

JZPOZBNFUCYFSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C#CC(=O)OC

Origin of Product

United States

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